molecular formula C13H9F2NO3 B8295053 3-Fluoro-4-(3-fluoro-benzyloxy)-nitrobenzene

3-Fluoro-4-(3-fluoro-benzyloxy)-nitrobenzene

Cat. No. B8295053
M. Wt: 265.21 g/mol
InChI Key: MXXJUUMBABMIDY-UHFFFAOYSA-N
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Patent
US07053245B2

Procedure details

Prepared in analogy to 3-fluoro-4-(3-fluoro-benzyloxy)-nitrobenzene, starting from 3-fluoro-4-nitrophenol and 3-fluorobenzyl bromide. Yield after recrystallisation from diethyl ether/hexane: 100% of a white solid. MS: m/e=265.0 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([N+:17]([O-:19])=[O:18])[CH:5]=[CH:6][C:7]=1[O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[CH:11]=1.[F:20]C1C=C(O)C=CC=1[N+]([O-])=O.FC1C=C(C=CC=1)CBr>>[F:20][C:5]1[CH:6]=[C:7]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[CH:11]=2)[CH:2]=[CH:3][C:4]=1[N+:17]([O-:19])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1OCC1=CC(=CC=C1)F)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(CBr)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Yield
CUSTOM
Type
CUSTOM
Details
after recrystallisation from diethyl ether/hexane

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC(=C1)OCC1=CC(=CC=C1)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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